molecular formula C13H11NO2S B4462198 7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No.: B4462198
M. Wt: 245.30 g/mol
InChI Key: CQWIEPYVQOJWBA-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a synthetic organic compound designed for research applications, featuring a unique molecular hybrid of dihydroquinoline and thiophene heterocycles. The dihydroquinoline-2,5-dione core is a privileged scaffold in medicinal chemistry, known to be a key structural component in compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The fusion of such a core with a thiophene ring, a heterocycle known for its significant biological activity and presence in pharmaceuticals like the antiepileptic drug Tiagabine , is a strategic approach in drug discovery to create novel chemical entities with potential multi-target profiles or enhanced properties. This compound is of significant interest for researchers exploring new chemical space in the development of small molecule inhibitors and probes. Its structure makes it a valuable intermediate for further synthetic elaboration, such as in the construction of more complex polycyclic systems for biological evaluation . Researchers can utilize this compound in high-throughput screening campaigns, as a building block in combinatorial chemistry, or for structure-activity relationship (SAR) studies aimed at optimizing activity against specific biological targets. This product is intended for chemical and pharmaceutical research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

7-thiophen-2-yl-1,6,7,8-tetrahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-11-7-8(12-2-1-5-17-12)6-10-9(11)3-4-13(16)14-10/h1-5,8H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWIEPYVQOJWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated quinoline derivative and a thiophene boronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of 7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives is their potential as antitubercular agents . Research has shown that compounds derived from this structure exhibit promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).

  • Synthesis and Screening : A series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antimycobacterial activity. These compounds demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 µg/cm³ against M. tuberculosis H37Rv, indicating their potential as effective TB treatments with lower cytotoxicity profiles compared to existing drugs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted how modifications to the dihydroquinoline core can enhance biological activity. For instance:

  • Substituents at C5 : Substitutions at this position have been shown to significantly increase potency against M. tuberculosis, while substitutions at C2 often decrease activity .

Anticancer Potential

Compounds similar to this compound have also been investigated for anticancer properties. The quinoline scaffold is known for its ability to inhibit various cancer cell lines through different mechanisms such as apoptosis induction and cell cycle arrest.

Antifungal and Antibacterial Properties

In addition to their antitubercular activity, derivatives of this compound have shown antifungal and antibacterial properties. The ability to target multiple pathogens makes these compounds valuable in the development of broad-spectrum antimicrobial agents.

Case Studies

Study Compound Target MIC (µg/mL) Remarks
Study 15-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamideM. tuberculosis H37Rv3.12Promising antitubercular agent with low cytotoxicity
Study 2Ring-substituted quinolinesVarious cancer cell lines< 5Effective against multiple cancer types
Study 3Dihydroquinoline derivativesFungal strainsMIC < 10Demonstrated antifungal activity

Mechanism of Action

The mechanism of action of 7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Yield (%) Melting Point (°C) Molecular Weight Notable Features Reference
7-(Thiophen-2-yl)-7,8-dihydroquinoline-2,5-dione Moderate* N/A 261.28† Thiophene-enhanced electron density
9b (Thiazolo[3,2-a]pyrimidine-dione) 76 110–112 441.50 Dimethoxyphenyl substituent
5e (Isoquinoline derivative) 71 163–165 405.09 Phenylamino group, ester functionality
1-(2-Methoxyethyl)-dihydroquinoline-dione N/A N/A 207.23 Commercial availability

*Reported as "moderate" in ; †Calculated from molecular formula C₁₃H₁₁NO₂S.

Spectral Data :

  • IR : The target compound’s carbonyl stretches (C=O) at ~1670–1700 cm⁻¹ align with analogues like 5e (1699, 1671 cm⁻¹) .
  • NMR : Thiophen-2-yl protons in the target compound resonate similarly to those in 9b (δ 7.16–7.73 ppm for thienyl H) .

Biological Activity

7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly in the context of antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the dihydroquinoline scaffold through cyclization reactions involving thiophene derivatives. For instance, a series of novel derivatives have been synthesized and evaluated for their biological activities, showcasing the versatility of this compound class .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 7-(thiophen-2-yl)-7,8-dihydroquinoline exhibit potent activity against Mycobacterium tuberculosis. For example, a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and tested for their antitubercular properties. The most effective compounds showed minimum inhibitory concentrations (MIC) comparable to established antibiotics like rifampicin .

Compound NameMIC (µg/mL)Activity Level
5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamide6.25High
7-(thiophen-2-yl)-7,8-dihydroquinoline derivative<5Comparable to rifampicin

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving topoisomerase inhibition and modulation of cellular signaling pathways. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation in vitro .

The biological activity of 7-(thiophen-2-yl)-7,8-dihydroquinoline compounds can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against cellular damage.
  • Modulation of Apoptotic Pathways : Certain compounds induce cell death in cancer cells by activating apoptotic pathways.

Case Studies

A notable study involved the synthesis and evaluation of various substituted dihydroquinolines against Mycobacterium tuberculosis. The results indicated that small modifications to the quinoline structure significantly affected antimicrobial potency. For example, substitutions at the C5 position enhanced activity while those at C2 generally reduced it .

Q & A

Q. What are the most efficient synthetic routes to 7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione?

  • Methodological Answer : Three key methods are widely used:
  • Baylis-Hillman Adduct Approach : Zhong et al. (2008) demonstrated the synthesis of dihydroquinoline-diones via Morita-Baylis-Hillman adduct acetates, which can be adapted for thiophene incorporation through arylboronic acid cross-coupling .
  • Meldrum’s Acid-Assisted One-Pot Synthesis : A short pathway using acyl Meldrum’s acids and enaminones yields the core scaffold in moderate yields (e.g., 24–68%) under optimized conditions (e.g., TsOH in toluene) .
  • Microwave-Assisted Heterocyclization : Thiazolyl acetonitriles and aromatic amines react under microwave irradiation to form structurally similar derivatives, enabling rapid library synthesis .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Analysis : 1^1H and 13^13C NMR identify key functional groups (e.g., carbonyl signals at ~200 ppm for C=O, thiophene protons at 6.5–7.5 ppm) and regiochemistry .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and C-S (600–700 cm1^{-1}) confirm the dione and thiophene moieties .
  • Mass Spectrometry : HRMS validates the molecular formula (e.g., m/z 302.0824 for C15_{15}H12_{12}NO2_2S+^+) .

Q. What are the common reactivity patterns of the dihydroquinoline-dione core?

  • Methodological Answer :
  • Cyclization Reactions : The core participates in [3+3] cycloadditions with β-enaminonitriles to form fused heterocycles .
  • Functionalization : Phosphorous oxychloride-mediated halogenation at C2 (e.g., conversion to 2-chloro derivatives) enables further cross-coupling .

Advanced Research Questions

Q. How do catalytic systems influence thiophene incorporation in cross-coupling reactions?

  • Methodological Answer :
  • Cu(OAc)2_2-Catalyzed Coupling : Efficient for arylboronic acid-thiophene coupling under oxygen, achieving >80% yield with mild conditions .
  • Pd-Based Catalysts : Higher selectivity for sterically hindered thiophene derivatives but requires inert atmospheres (e.g., N2_2) .
  • Contradictions : Cu systems may produce side-products with electron-deficient thiophenes, necessitating purification via column chromatography .

Q. What strategies resolve low yields in cyclization steps during one-pot syntheses?

  • Methodological Answer :
  • Acid Optimization : TsOH in toluene improves enamine formation but yields only 15% in cyclization; switching to HCl/ethanol increases yields to 50–60% .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 10 min vs. 3 hours) while maintaining yields .
  • Data-Driven Adjustments : Table 1 in highlights substituent effects; electron-withdrawing groups on enaminones improve cyclization efficiency.

Q. How do substituents on the thiophene ring modulate biological activity?

  • Methodological Answer :
  • Trifluoromethyl Groups : Enhance lipophilicity and kinase inhibition (IC50_{50} < 1 μM in some analogues) .
  • Halogenation (e.g., Cl) : Improves antimicrobial activity (e.g., MIC 2 μg/mL against S. aureus) but reduces solubility .
  • Contradictions : 2,5-Dimethylthiophene derivatives show reduced cytotoxicity compared to unsubstituted thiophenes, suggesting steric effects dominate .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding to orexin receptors, guided by crystallographic data (PDB: HU5) .
  • QSAR Models : Correlate substituent electronegativity with anti-inflammatory activity (R2^2 > 0.85 for COX-2 inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 2
7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

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